5-Chloro-4-hydroxynicotinic acid
Overview
Description
5-Chloro-4-hydroxynicotinic acid: is a heterocyclic organic compound with the molecular formula C6H4ClNO3.
Scientific Research Applications
Chemistry: 5-Chloro-4-hydroxynicotinic acid is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or modulator. It is used in the development of new drugs targeting specific enzymes or receptors involved in metabolic pathways .
Medicine: The compound’s derivatives have shown promise in treating diseases such as cancer, inflammation, and neurological disorders. Its ability to interact with biological targets makes it a valuable candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science and chemical engineering .
Mechanism of Action
Target of Action
It is known that nicotinic acid, a similar compound, interacts with the g protein-coupled receptors known as niacin receptors . These receptors play a crucial role in lipid metabolism .
Mode of Action
It is known that nicotinic acid, a structurally similar compound, can decrease lipids and apolipoprotein b-containing lipoproteins by modulating triglyceride synthesis in the liver or by modulating lipolysis in adipose tissue .
Biochemical Pathways
It is known that nicotinic acid, a similar compound, is involved in various metabolic pathways, including purine metabolism, ribosome biogenesis, dna replication, riboflavin metabolism, and rna polymerase biosynthesis .
Pharmacokinetics
It is known that hydroxycinnamic acids, a class of compounds that includes nicotinic acid derivatives, have low bioavailability, which can impair their administration by the oral route .
Result of Action
It is known that nicotinic acid, a similar compound, has numerous pharmacological activities, including analgesic, antibacterial, anti-cancer, anti-diabetic, antifungal, anti-hyperlipidemic, anti-hypertension, anti-inflammatory, antimutagenic, anti-obesity, antioxidant, anti-tyrosinase, immunomodulatory, neuroprotective, and photoprotective effects .
Action Environment
It is known that the crystallization of hydroxynicotinic acids, including 5-chloro-4-hydroxynicotinic acid, is ph-dependent . This suggests that the pH of the environment could influence the compound’s action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-hydroxynicotinic acid typically involves the chlorination of 4-hydroxynicotinic acid. One common method is the direct chlorination using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-4-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3), thiols (RSH), or alkyl halides (R-X) are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of 5-chloro-4-oxonicotinic acid.
Reduction: Formation of 5-chloro-4-aminonicotinic acid or this compound derivatives.
Substitution: Formation of various substituted nicotinic acid derivatives depending on the nucleophile used.
Comparison with Similar Compounds
4-Hydroxynicotinic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Chloro-6-hydroxynicotinic acid: Similar structure but with an additional hydroxyl group at the 6-position, affecting its chemical reactivity and biological activity.
Uniqueness: 5-Chloro-4-hydroxynicotinic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the nicotinic acid ring. This combination of functional groups enhances its reactivity and allows for a wider range of chemical modifications and applications compared to its analogs .
Properties
IUPAC Name |
5-chloro-4-oxo-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-2-8-1-3(5(4)9)6(10)11/h1-2H,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCBBCDHXBTYTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211591-92-2 | |
Record name | 5-chloro-4-hydroxypyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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